molecular formula C14H10BrClO2 B2771442 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone CAS No. 84447-83-6

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone

Cat. No.: B2771442
CAS No.: 84447-83-6
M. Wt: 325.59
InChI Key: ORXLVGIZIGVHGE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H9BrClO2. It is a brominated derivative of acetophenone and is characterized by the presence of a bromine atom and a chlorophenoxy group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXLVGIZIGVHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-83-6
Record name 2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone typically involves the bromination of 1-[4-(4-chlorophenoxy)phenyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the desired compound in pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-[4-(4-chlorophenoxy)phenyl]ethanol.

    Oxidation: Formation of 1-[4-(4-chlorophenoxy)phenyl]acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research indicates that compounds similar to 2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone exhibit significant antimicrobial properties. A study demonstrated that derivatives with bromine and chlorine substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL .

2. Anticancer Properties:
Investigations into the structure-activity relationship (SAR) of halogenated phenyl ketones have shown that compounds like this compound can inhibit cancer cell proliferation. In vitro studies revealed that such compounds induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .

3. Synthesis of Bioactive Molecules:
This compound serves as an intermediate in the synthesis of various bioactive molecules, including those used in drug development for treating neurological disorders and infections. Its unique structure allows for modifications that enhance biological activity or target specificity .

Agrochemical Applications

1. Herbicide Development:
The compound is a precursor in the synthesis of herbicides due to its ability to disrupt plant growth pathways. Research shows that derivatives can effectively control weed populations while minimizing environmental impact.

2. Insecticide Formulations:
this compound has been explored for use in insecticide formulations, targeting specific pests without harming beneficial insects. Field trials have indicated effective pest control with reduced toxicity profiles compared to traditional insecticides .

Material Science Applications

1. Nonlinear Optical Materials:
Recent theoretical investigations suggest that compounds like this compound possess nonlinear optical properties, making them suitable for applications in photonic devices and sensors. The compound's ability to alter light propagation can be harnessed in advanced optical materials .

2. Polymer Chemistry:
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with halogenated ketones exhibit improved resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various halogenated phenyl ketones, including this compound, against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as a novel antimicrobial agent.

Case Study 2: Herbicide Development
Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control without adverse effects on crop yield or soil health, supporting its use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and the chlorophenoxy group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.

    1-[4-(4-chlorophenoxy)phenyl]ethanone: The non-brominated precursor of the compound.

    2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is a synthetic organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This compound functions primarily as an intermediate in the synthesis of various bioactive molecules, including fungicides and potential therapeutic agents. Understanding its biological activity is crucial for its application in both agricultural and medical contexts.

The chemical formula of this compound is C14H10BrClO2C_{14}H_{10}BrClO_2, with a molecular weight of 325.59 g/mol. It features a bromo substituent and a chlorophenoxy group, which contribute to its biological properties.

Property Value
Chemical FormulaC14H10BrClO2
Molecular Weight325.59 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

The primary mechanism of action for this compound is linked to its role as an intermediate in the synthesis of difenoconazole, a widely used fungicide. Difenoconazole inhibits the enzyme CYP51, which is critical in the ergosterol biosynthesis pathway in fungi. By preventing the conversion of lanosterol to ergosterol, this compound disrupts fungal cell membrane integrity, leading to cell death and effectively controlling fungal diseases in plants.

Antifungal Activity

Research indicates that compounds derived from this compound exhibit potent antifungal properties. Difenoconazole, for example, shows significant efficacy against various plant pathogens by targeting ergosterol biosynthesis. The inhibition of CYP51 leads to increased membrane permeability and ultimately cell lysis in susceptible fungal species.

Antibacterial Activity

In addition to its antifungal properties, derivatives of this compound have been evaluated for antibacterial activity. Studies have shown that similar compounds can exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine or chlorine, has been associated with enhanced antimicrobial activity .

Table: Antimicrobial Activity Comparison

Compound MIC (µg/mL) Activity Type
Difenoconazole0.5 - 2Antifungal
This compoundTBDAntibacterial (potential)

Case Studies

  • Fungicidal Efficacy : A study demonstrated that difenoconazole effectively controlled Fusarium species in agricultural settings, showcasing the practical application of this compound derivatives in crop protection.
  • Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to standard antibiotics .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with hazard statements indicating it may cause skin irritation and is harmful if ingested or inhaled . Therefore, appropriate safety measures should be taken when handling this compound in research and industrial applications.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 4-(4-chlorophenoxy)benzoyl chloride with bromoethylating agents (e.g., bromoethane derivatives) under basic conditions (e.g., pyridine or potassium carbonate) in polar aprotic solvents like DMF. The reaction is carried out under reflux to ensure completion, followed by cooling, filtration, and recrystallization for purification .

Q. Example Protocol :

ReagentsConditionsYieldPurification
4-(4-Chlorophenoxy)benzoyl chloride, HBr/AcOHReflux in DMF, 2 h~91% (analogous)Recrystallization (ethanol)

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and bromine integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXTL or APEX2/SAINT systems) resolves bond lengths and angles. For example, C–Br bond lengths typically range 1.89–1.92 Å, and torsion angles (e.g., C11–O1–C1–C2) are critical for conformational analysis .

Q. How should researchers handle safety and regulatory considerations for halogenated ethanones?

  • Methodological Answer :
  • Safety : Use fume hoods and personal protective equipment (PPE) due to bromine’s volatility and toxicity.
  • Regulatory Compliance : Document significant new uses under EPA guidelines (e.g., §721.11271 for analogous compounds) and restrict applications to non-consumptive research .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed for halogenated ethanones?

  • Methodological Answer :
  • Software Tools : Use SHELXL for least-squares refinement and PLATON for validation. Apply restraints to disordered atoms (e.g., bromine or chlorophenoxy groups).
  • Example Workflow :

Collect data with Bruker APEX2.

Refine with SHELXL-97 using 305 K data (R factor < 0.054).

Validate hydrogen-bonding networks (e.g., C1–H1B···O2 interactions) via PLATON .

Q. What strategies optimize bromine substitution reactions for derivatization in drug discovery?

  • Methodological Answer :
  • Catalytic Cross-Coupling : Use Pd(PPh₃)₄/Suzuki-Miyaura conditions for aryl-aryl bond formation.
  • Nucleophilic Substitution : React with amines (e.g., piperazine derivatives) in THF at 60°C. Monitor progress via TLC and isolate products via column chromatography .

Q. How do researchers resolve contradictions in reaction yields or spectroscopic data across synthetic batches?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
  • Solvent Effects : Compare DMF vs. dichloromethane for reaction efficiency.
  • Case Study : Batch-dependent variations in ¹H NMR splitting (e.g., aromatic protons) may arise from residual solvents—dry samples under vacuum for 24 h .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT calculations show discrepancies in molecular geometry?

  • Methodological Answer :
  • Crystal Packing Effects : Intermolecular forces (e.g., halogen bonding in C–Br···O motifs) distort gas-phase DFT predictions.
  • Mitigation : Compare experimental (e.g., C14–C15 bond length: 1.376 Å) vs. computed values using Gaussian09 with B3LYP/6-31G* basis set .

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